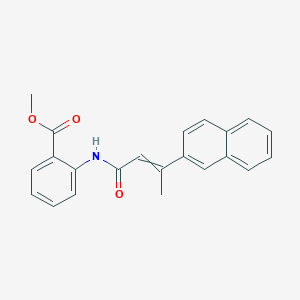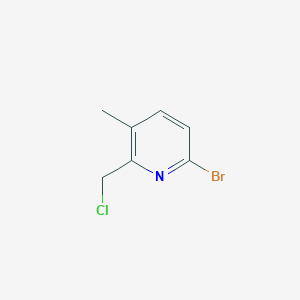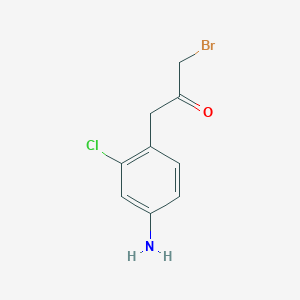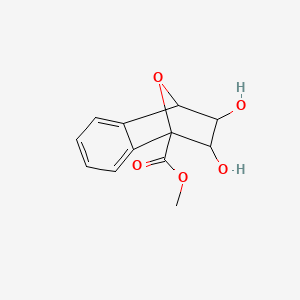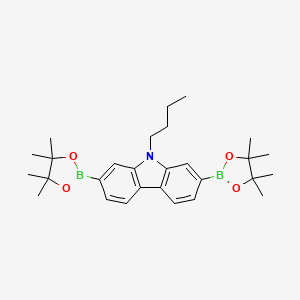![molecular formula C12H11N3O6 B14038966 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a nitro group, an ethyl ester, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by nitration to introduce the nitro group. The final step involves esterification to obtain the ethyl and methyl esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl and methyl esters can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Hydrolysis: Corresponding carboxylic acids.
科学的研究の応用
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the design of antileishmanial drugs and other therapeutic agents.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
5-Nitroimidazole: Shares the nitroimidazole core but lacks the pyridine ring.
2,4-Disubstituted 5-nitroimidazoles: Similar structure but with different substituents at positions 2 and 4.
Uniqueness
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ester groups and nitro functionality make it a versatile compound in various chemical reactions and applications .
特性
分子式 |
C12H11N3O6 |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C12H11N3O6/c1-3-21-12(17)9-10(15(18)19)14-7(11(16)20-2)5-4-6-8(14)13-9/h4-6H,3H2,1-2H3 |
InChIキー |
JMKUJTHXNXWXCT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





